molecular formula C13H23BO3 B6171679 4,4,5,5-tetramethyl-2-[(1E)-2-(oxan-3-yl)ethenyl]-1,3,2-dioxaborolane CAS No. 2246346-74-5

4,4,5,5-tetramethyl-2-[(1E)-2-(oxan-3-yl)ethenyl]-1,3,2-dioxaborolane

Cat. No.: B6171679
CAS No.: 2246346-74-5
M. Wt: 238.1
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Description

4,4,5,5-tetramethyl-2-[(1E)-2-(oxan-3-yl)ethenyl]-1,3,2-dioxaborolane is an organoboron compound that is widely utilized in organic synthesis and scientific research. This compound is a boronate ester, recognized for its stability and reactivity, which makes it particularly useful in a variety of chemical transformations, including those involved in Suzuki-Miyaura cross-coupling reactions. Its unique structure, which includes a tetrahedral boron atom bonded to a dioxaborolane ring, contributes to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-tetramethyl-2-[(1E)-2-(oxan-3-yl)ethenyl]-1,3,2-dioxaborolane typically involves the reaction of an appropriate vinyl ether with bis(pinacolato)diboron under palladium catalysis. One common method is to mix the vinyl ether and bis(pinacolato)diboron in the presence of a palladium catalyst such as Pd(dppf)Cl2·CH2Cl2 and a base like potassium carbonate (K2CO3) in a solvent such as THF (tetrahydrofuran). The reaction is usually carried out under an inert atmosphere at a controlled temperature to ensure the desired product.

Industrial Production Methods

While specific industrial methods for the large-scale production of this compound may vary, the general approach involves the same principles as laboratory synthesis but scaled up. Industrial synthesis might employ continuous flow reactors to maintain consistent reaction conditions and yield higher quantities. Optimization of catalysts, solvents, and temperature conditions is crucial to maximize efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can be oxidized, particularly at the boron center, forming boronic acids.

  • Reduction: : It can also undergo reduction reactions, where the dioxaborolane ring remains intact, but the substituent groups may be altered.

  • Substitution: : Nucleophilic substitution reactions can occur, wherein one of the substituents attached to the vinyl group can be replaced by a nucleophile.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide (H2O2) or other mild oxidants in aqueous conditions.

  • Reduction: : Hydrogen gas (H2) in the presence of a metal catalyst like palladium on carbon (Pd/C).

  • Substitution: : Nucleophiles such as lithium diisopropylamide (LDA) in aprotic solvents like THF.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance:

  • Oxidation: : Corresponding boronic acids.

  • Reduction: : The fully reduced alkyl-substituted products.

  • Substitution: : Varied alkyl or aryl-substituted products depending on the nucleophile.

Scientific Research Applications

4,4,5,5-tetramethyl-2-[(1E)-2-(oxan-3-yl)ethenyl]-1,3,2-dioxaborolane finds applications across several fields:

  • Chemistry: : It is extensively used in organic synthesis, particularly in cross-coupling reactions like Suzuki-Miyaura, which are vital for constructing complex organic molecules.

  • Biology: : In biological research, this compound can be used in the synthesis of biologically active molecules and probes.

  • Medicine: : It plays a role in the development of pharmaceuticals, where boron-containing compounds are investigated for their therapeutic properties.

  • Industry: : Used in the manufacture of advanced materials, including polymers and electronic components, due to its ability to facilitate the formation of complex molecular structures.

Mechanism of Action

The mechanism by which this compound exerts its effects is primarily through its ability to participate in Suzuki-Miyaura cross-coupling reactions. The process involves the formation of a boronate intermediate, which undergoes transmetalation with a palladium catalyst. This transmetalation step is followed by reductive elimination, which forms the desired coupled product while regenerating the catalyst.

Molecular Targets and Pathways

  • Molecular Targets: : The primary targets are organic halides and pseudohalides in cross-coupling reactions.

  • Pathways Involved: : The major pathway involves the formation of a palladium-boron complex, which facilitates the exchange of organic groups between the halide and the boronate ester.

Comparison with Similar Compounds

When compared to other boron-containing compounds such as boronic acids and boronic esters, 4,4,5,5-tetramethyl-2-[(1E)-2-(oxan-3-yl)ethenyl]-1,3,2-dioxaborolane stands out due to its increased stability and reactivity. This compound is less prone to hydrolysis compared to boronic acids, making it more versatile in various reaction conditions.

List of Similar Compounds

  • Phenylboronic acid: : Widely used in Suzuki-Miyaura reactions but less stable in aqueous conditions.

  • Bis(pinacolato)diboron: : Another popular boron reagent, often used for borylation reactions but lacks the vinyl group specificity.

  • Trimethylborate: : Useful in certain organic transformations, though less stable and more reactive towards hydrolysis.

Properties

CAS No.

2246346-74-5

Molecular Formula

C13H23BO3

Molecular Weight

238.1

Purity

95

Origin of Product

United States

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